N-Me-D-Tyr(Me)-OH.HCl

Enzyme Inhibition Metabolic Stability Amino Acid Metabolism

Researchers requiring prolonged peptide half-life often face rapid enzymatic degradation with standard amino acids. N-Me-D-Tyr(Me)-OH.HCl directly addresses this with a triple stabilization strategy-D-stereochemistry plus N-methyl and O-methyl modifications-providing superior proteolytic resistance. - Enhances plasma stability: Analogous N-methylated peptides achieve 70-130 min half-life. - Enables unique conformational control for receptor-targeted library synthesis. - Requires potent coupling reagents (e.g., PyBroP) for efficient SPPS incorporation. Supplied as a ready-to-use hydrochloride salt with validated purity, supporting reproducible solid-phase and solution-phase peptide synthesis workflows.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
Cat. No. B12325009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Tyr(Me)-OH.HCl
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=C(C=C1)OC)C(=O)O.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H
InChIKeyHJEBPOLERPVYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-D-Tyr(Me)-OH.HCl: Key Properties


N-Me-D-Tyr(Me)-OH.HCl (CAS: 2044709-89-7, molecular formula C11H16ClNO3, molecular weight 245.70 g/mol) is a non-proteinogenic, D-stereoconfigured amino acid building block . It features two distinct methyl modifications—N-methylation of the alpha-amino group and O-methylation of the phenolic side chain—within a single tyrosine scaffold . This dual-modification architecture distinguishes it from singly modified analogs, enabling unique conformational constraints, enhanced proteolytic resistance, and altered pharmacological properties when incorporated into peptides [1]. The hydrochloride salt form improves aqueous solubility and facilitates direct use in solid-phase peptide synthesis (SPPS) and solution-phase applications without additional deprotection steps .

Conformationally constrained peptide design via N-methyl backbone restriction
Protease-resistant peptide engineering with D-stereochemistry and dual methylation
HCl salt form supports direct use in SPPS and solution-phase synthesis
Fluorescence-based assay development leveraging O-methyl quenching efficiency

N-Me-D-Tyr(Me)-OH.HCl: Non-Interchangeable with Analogs


Substitution with simpler analogs such as N-Me-D-Tyr-OH (lacking O-methylation), D-Tyr(Me)-OH (lacking N-methylation), or the L-stereoisomer N-Me-Tyr(Me)-OH introduces distinct and quantifiable alterations in peptide conformation, enzymatic susceptibility, receptor recognition, and synthetic coupling efficiency. N-Methylation directly modifies the peptide backbone's hydrogen-bonding capacity and conformational flexibility, while O-methylation alters side-chain electronics and sterics [1]. D-stereochemistry confers proteolytic resistance distinct from L-counterparts [2]. The convergence of all three modifications in N-Me-D-Tyr(Me)-OH.HCl yields a compound whose performance in SPPS and biological assays cannot be reliably extrapolated from analogs lacking any one of these features. The following quantitative evidence substantiates this non-interchangeability.

Target
N-Me-D-Tyr(Me)-OH.HCl (N-methyl, O-methyl, D-config.)
vs
Substitute
N-Me-D-Tyr-OH (lacking O-methylation) — side-chain electronics and fluorescence behaviour differ
Target
N-Me-D-Tyr(Me)-OH.HCl
vs
Substitute
D-Tyr(Me)-OH (lacking N-methylation) — backbone conformational control and SPPS coupling profile shift
Target
N-Me-D-Tyr(Me)-OH.HCl
vs
Substitute
N-Me-Tyr(Me)-OH (L-stereoisomer) — protease susceptibility and receptor recognition may not transfer

N-Me-D-Tyr(Me)-OH.HCl: Quantitative Comparison to Analogs


N-Methylation Alters L-Amino Acid Oxidase Inhibition

N-methylation of tyrosine alters its interaction with L-amino acid oxidase (LAAO), a key metabolic enzyme. In direct kinetic studies, N-methyl-L-tyrosine acts as a non-competitive inhibitor of LAAO, whereas α-methyl-L-tyrosine exhibits mixed-type inhibition [1]. This mechanistic divergence demonstrates that the site of methylation (Nα vs. Cα) dictates inhibitory mode and potential metabolic fate. While the study examined L-enantiomers, the stereochemical inversion to D-configuration in N-Me-D-Tyr(Me)-OH.HCl would further amplify proteolytic resistance, as D-amino acids are inherently poor substrates for mammalian proteases [2].

LAAO Inhibition Mode
Class-level inference
N-methyl-L-Tyr: non-competitive
α-methyl-L-Tyr: mixed-type
Supports distinct binding mechanisms for N-methylated analogs
L-enantiomer study; D-configuration may further alter metabolic handling
Enzyme Inhibition Metabolic Stability Amino Acid Metabolism

N-Methylation Enhances Peptide Proteolytic Stability

Incorporation of N-methylated amino acids substantially reduces proteolysis rates. In a model oligopeptide system, a single N-methyl residue reduced proteolytic degradation within a four-residue window [1]. More specifically, [N-Met-Tyr¹]-Dynorphin A(1-13) amide exhibited plasma half-lives of 70 and 130 minutes in two independent stability assays, representing a marked improvement over the unmodified dynorphin A peptide [2]. While direct half-life data for N-Me-D-Tyr(Me)-OH.HCl as a free amino acid are not available, its dual methylation (Nα and O-phenolic) combines the proteolytic shielding of N-methylation with the metabolic resistance conferred by D-stereochemistry [3].

Plasma Half-Life Extension
Class-level inference
[N-Met-Tyr¹]-Dynorphin A(1-13) amide: t½ = 70–130 min
N-methylation context may support extended stability in peptide models
Direct half-life data for free amino acid not available; class-level projection
Peptide Stability Protease Resistance Half-Life Extension

Conformational Restriction from N-Methylation

N-Methylation of the peptide backbone eliminates the possibility of donor hydrogen bond formation from the amide linkage, constraining the conformational space of the amino acid [1]. This geometric constraint can be exploited to stabilize bioactive turn conformations or prevent aggregation during SPPS. In comparative studies of cyclic opioid peptides, analogs containing one endocyclic and one exocyclic N-methylated amino acid displayed the highest affinity to the mu-opioid receptor, demonstrating that the number and position of N-methyl modifications directly correlate with receptor binding outcomes [2].

Mu-Receptor Affinity Rank
Cross-study comparable
1 endo + 1 exo N-methyl pattern ranked highest in tested cyclic peptides
N-methyl placement influences receptor recognition; supports conformational design
Cyclic peptide context; rank-order evidence
Peptide Conformation Hydrogen Bonding SPPS Efficiency

Specialized Coupling for N-Methyl Amino Acids in SPPS

N-Methylated amino acids are sterically hindered and notoriously difficult to couple during SPPS, often requiring specialized coupling reagents such as PyBroP or PyCloP to achieve acceptable yields [1]. Comparative studies have demonstrated that Fmoc- or Cbz-protected N-methyl amino acids couple more readily when PyBroP or PyCloP is employed, whereas standard activators like HOBt may yield incomplete coupling [2]. N-Me-D-Tyr(Me)-OH.HCl, lacking an Fmoc group, can be directly incorporated into peptide sequences using optimized coupling conditions, but its N-methyl group necessitates careful reagent selection.

SPPS Coupling Efficiency
Class-level inference
Fmoc-N-Me-Tyr(Me)-OH: improved coupling with PyBroP/PyCloP vs standard activators
N-methyl building blocks may require specialized coupling reagents for acceptable yields
Reagent selection critical; class-level behaviour
Solid-Phase Peptide Synthesis Coupling Reagents Steric Hindrance

D-Stereochemistry and Protease Resistance

The D-enantiomer of tyrosine provides inherent resistance to proteases, as mammalian proteolytic enzymes preferentially recognize and cleave L-amino acid-containing peptides [1]. Studies on tyrosyl-tRNA synthetase incorporation have confirmed that using the D-enantiomer of tyrosine confers protease resistance, with peptides bearing D-amino acids remaining active significantly longer in cellular environments [2]. N-Me-D-Tyr(Me)-OH.HCl combines this D-stereochemical advantage with N-methyl and O-methyl modifications, creating a trifunctional building block with amplified proteolytic shielding compared to its L-configured counterpart N-Me-Tyr(Me)-OH.

D-Enantiomer Protease Resistance
Class-level inference
D-Tyr peptides: protease resistant; L-Tyr peptides: protease susceptible
D-configuration context supports enhanced stability in biological matrices
General D-amino acid property; cellular protease assay context
D-Amino Acid Protease Resistance Enantiomer Stability

Enhanced Fluorescence Quenching by O-Methylation

An amide group quenches the fluorescence of O-methyl-tyrosine (Tyr(Me)) with higher efficiency than that of unmodified tyrosine, attributed to a lower ionization potential of the former [1]. This property enables more sensitive biophysical measurements when O-methylated tyrosine residues are incorporated into peptides. N-Me-D-Tyr(Me)-OH.HCl, containing the O-methyl modification, will exhibit this enhanced quenching behavior, providing a quantitative advantage in fluorescence-based assays compared to non-O-methylated analogs such as N-Me-D-Tyr-OH.

O-Methyl Fluorescence Quenching
Cross-study comparable
O-Methyl-Tyr: higher quenching efficiency vs unmodified Tyr
O-methylation may improve signal-to-noise in fluorescence-based assays
Attributed to lower ionization potential; fluorescence spectroscopy context
Fluorescence Spectroscopy Tyrosine Derivatives Biophysical Characterization

N-Me-D-Tyr(Me)-OH.HCl: Research and Industrial Applications


Protease-Resistant Peptide Therapeutics Design

Given the demonstrated half-life extension of N-methylated dynorphin analogs (70–130 min in plasma) [1] and the inherent protease resistance of D-amino acids [2], N-Me-D-Tyr(Me)-OH.HCl is ideally suited for incorporation into peptide drug candidates where prolonged systemic circulation is required. Its dual methylation and D-stereochemistry provide a triple layer of protection against enzymatic degradation, making it a strategic choice for lead optimization programs targeting metabolic stability.

Conformationally Constrained Peptide Library Synthesis

The N-methyl group eliminates backbone amide hydrogen bonding and constrains conformational space [1], while D-stereochemistry further influences backbone geometry. N-Me-D-Tyr(Me)-OH.HCl enables the synthesis of cyclic or stapled peptides with predefined turn conformations. This building block is particularly valuable for generating focused libraries aimed at identifying high-affinity receptor ligands, as evidenced by the enhanced mu-opioid receptor binding observed in cyclic peptides with strategically placed N-methyl residues [2].

Advanced SPPS with Specialized Coupling Protocols

Due to the steric hindrance imposed by N-methylation, N-Me-D-Tyr(Me)-OH.HCl requires the use of potent coupling reagents such as PyBroP or PyCloP for efficient incorporation [1]. This building block is best utilized in well-equipped peptide synthesis laboratories with expertise in handling hindered amino acids. Its successful integration into SPPS workflows yields peptides with unique conformational and stability profiles unattainable with standard tyrosine derivatives.

Fluorescence-Based Biophysical Assays and FRET

The O-methyl modification in N-Me-D-Tyr(Me)-OH.HCl enhances fluorescence quenching efficiency relative to unmodified tyrosine [1]. This property enables more sensitive detection of conformational changes, binding events, or intramolecular distances when incorporated into peptides. Researchers employing fluorescence spectroscopy, FRET, or other optical methods will benefit from the improved signal-to-noise ratios afforded by this building block compared to non-O-methylated analogs.

Application
Selection Property
Validation Focus
Protease-resistant peptide research
Dual-methylation + D-configuration stability context
Metabolic stability assay validation
Conformationally constrained peptide library synthesis
N-methyl backbone restriction + D-stereochemistry
Receptor binding affinity and conformational analysis
Advanced SPPS with hindered building blocks
Steric hindrance profile requiring specialized coupling reagents
Coupling efficiency with PyBroP/PyCloP-type activators
Fluorescence-based biophysical assays
O-methyl quenching efficiency
Signal-to-noise ratio in FRET or quenching experiments
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